![molecular formula C7H6ClF5O2S B2933735 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2460750-23-4](/img/structure/B2933735.png)

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

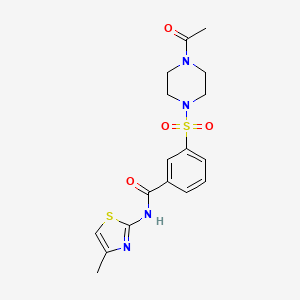

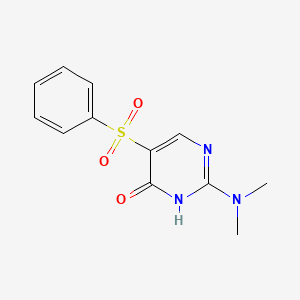

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the bicyclo[1.1.1]pentane core and the pentafluoroethyl group. The InChI code for a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, is1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, the molecular weight is 237.6, and it is a powder at room temperature .Aplicaciones Científicas De Investigación

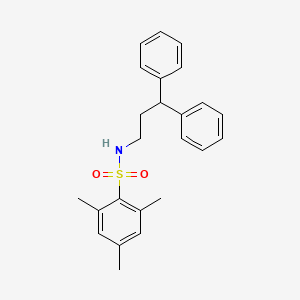

Heterocyclic Pentafluorophenyl Sulfonate Esters

Heterocyclic pentafluorophenyl sulfonate esters serve as stable alternatives to sulfonyl chlorides like 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride. These esters are prepared from thiols and react readily with primary and secondary amines to produce sulfonamides with high yields (Bornholdt et al., 2009).

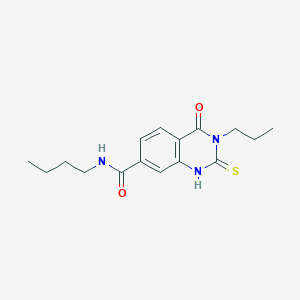

Radical-Mediated Sulfonyl Alkynylation, Allylation, and Cyanation of Propellane

A method for preparing sulfonyl alkynyl/allyl/cyano-substituted derivatives of bicyclo[1.1.1]pentane (BCP) through radical-mediated difunctionalization of propellane is disclosed. This method has broad functional group tolerance, high product diversity, and excellent atom-economy (Wu et al., 2021).

Synthesis of Selenoether and Thioether Functionalized Bicyclo[1.1.1]pentanes

An efficient method for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been developed. This process is characterized by broad functional group compatibility and excellent atom-economy (Wu et al., 2020).

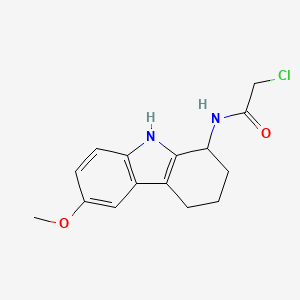

Aminoalkylation of [1.1.1]Propellane

A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles is reported. This method tolerates various functional groups and efficiently incorporates pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).

Continuous Flow-Enabled Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts

This research describes the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. These salts are utilized in metallaphotoredox conditions to enable cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, the hazard statements are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF5O2S/c8-16(14,15)5-1-4(2-5,3-5)6(9,10)7(11,12)13/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRPFCLZGUOAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)

![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)